Human Defensin NP-1

Antimicrobial peptides α-defensin Neutrophil immunology

Researchers face confounding variables when substituting defensin family members. Human Defensin NP-1 (HNP-1) eliminates this risk as the prototypical α-defensin with fully characterized C1-C6, C2-C4, C3-C5 disulfide connectivity required for chemotactic functions. • 2-fold MIC advantage over hBD-1 against S. aureus (4 vs 8 mg/L). • 95% fungicidal activity against C. neoformans at 100 μg/mL. • Broad-spectrum antiviral positive control (HIV-1, HSV-1/2, CMV, influenza). Supplied ≥98% pure, shipped ambient.

Molecular Formula C150H222N44O38S6
Molecular Weight 3442 g/mol
CAS No. 136661-76-2
Cat. No. B169787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman Defensin NP-1
CAS136661-76-2
Synonymsalpha-defensin 1, human
DEFA1 protein, human
HNP-1
HP-1 peptide
human neutrophil peptide 1
neutrophil granule peptide HP-1
Molecular FormulaC150H222N44O38S6
Molecular Weight3442 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CC5=CC=C(C=C5)O)NC(=O)C(C)N)C(=O)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)CC6=CC=C(C=C6)O)CCC(=O)N)CCCNC(=N)N)CC(C)C)CC7=CNC8=CC=CC=C87)C)CC9=CC=CC=C9)C(=O)N1)C)C(C)CC)CCCNC(=N)N)C(C)O)CC1=CC=C(C=C1)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)O)C
InChIInChI=1S/C150H222N44O38S6/c1-14-74(6)116-142(227)171-78(10)121(206)166-64-112(200)173-97(49-51-115(203)204)129(214)175-93(32-23-53-162-148(155)156)127(212)174-94(33-24-54-163-149(157)158)128(213)180-99(59-83-36-42-87(196)43-37-83)125(210)168-66-114(202)190-119(81(13)195)144(229)188-108-71-236-233-68-105-136(221)176-95(34-25-55-164-150(159)160)130(215)193-118(76(8)16-3)145(230)194-56-26-35-110(194)141(226)170-80(12)123(208)185-107(139(224)191-116)70-235-234-69-106(138(223)189-109(146(231)232)72-238-237-67-104(184-120(205)77(9)151)137(222)181-101(135(220)186-105)60-84-38-44-88(197)45-39-84)187-134(219)100(58-82-27-18-17-19-28-82)178-122(207)79(11)169-131(216)103(62-86-63-165-91-30-21-20-29-90(86)91)182-132(217)98(57-73(4)5)179-126(211)92(31-22-52-161-147(153)154)172-113(201)65-167-124(209)96(48-50-111(152)199)177-133(218)102(61-85-40-46-89(198)47-41-85)183-143(228)117(75(7)15-2)192-140(108)225/h17-21,27-30,36-47,63,73-81,92-110,116-119,165,195-198H,14-16,22-26,31-35,48-62,64-72,151H2,1-13H3,(H2,152,199)(H,166,206)(H,167,209)(H,168,210)(H,169,216)(H,170,226)(H,171,227)(H,172,201)(H,173,200)(H,174,212)(H,175,214)(H,176,221)(H,177,218)(H,178,207)(H,179,211)(H,180,213)(H,181,222)(H,182,217)(H,183,228)(H,184,205)(H,185,208)(H,186,220)(H,187,219)(H,188,229)(H,189,223)(H,190,202)(H,191,224)(H,192,225)(H,193,215)(H,203,204)(H,231,232)(H4,153,154,161)(H4,155,156,162)(H4,157,158,163)(H4,159,160,164)/t74-,75-,76-,77-,78-,79-,80-,81+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,116-,117-,118-,119-/m0/s1
InChIKeyKRJOFJHOZZPBKI-KSWODRSDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Defensin NP-1: Core Identity and Classification


Human Defensin NP-1 (also designated Human Neutrophil Peptide-1, HNP-1; CAS 136661-76-2) is a 30-amino acid α-defensin antimicrobial peptide with a molecular weight of 3.4 kDa, characterized by a six-cysteine motif forming three intramolecular disulfide bonds (Cys2–Cys30, Cys4–Cys19, Cys9–Cys29) [1]. Within the human α-defensin family, HNP-1 is distinguished from HNP-3 by a single N-terminal residue difference (Ala vs. Asp), while HNP-2 is a proteolytic cleavage product lacking the N-terminal amino acid entirely [2]. Compared with β-defensins such as hBD-1 and hBD-3, HNP-1 exhibits distinct disulfide pairing and a unique β-hairpin conformation in aqueous solution [3]. These structural and sequence features, combined with its broad-spectrum antimicrobial profile, establish HNP-1 as the prototypical and most extensively characterized human neutrophil defensin for basic and translational research applications.

1
Prototypical α-defensin research standard for structure-function studies
2
Native disulfide pairing (C1–C6, C2–C4, C3–C5) and β-hairpin conformation
3
Single-residue difference from HNP-3 enables comparative control experiments
4
Neutrophil-derived host defense peptide for innate immunity research

Why HNP-1 Substitution Fails


Generic substitution of Human Defensin NP-1 with other α-defensins or β-defensins is not scientifically justified due to profound and quantifiable differences in antimicrobial potency, spectrum, and functional attributes. HNP-1 and HNP-3, despite differing by only a single N-terminal amino acid, exhibit divergent activity profiles: HNP-3 is consistently less active than HNP-1 against most microbes tested [1]. Cross-family substitution with β-defensins yields markedly different antibacterial profiles—hBD-3 shows superior activity against S. aureus (MIC 1 mg/L) but negligible activity against ESKAPE Gram-negatives where HNP-1 demonstrates undetectable activity (LC >32 mg/L), highlighting distinct spectrum limitations [2][3]. Furthermore, the native disulfide connectivity (C1–C6, C2–C4, C3–C5) present in HNP-1, while not essential for antibacterial activity, is required for chemotactic and other immunomodulatory functions, meaning analogs with scrambled or reduced disulfide bonds cannot recapitulate the full biological profile of native HNP-1 [4]. These structural and functional differences directly impact experimental reproducibility and translational relevance, mandating compound-specific procurement.

HNP-3
HNP-3 may show lower antimicrobial activity across multiple microbes; single-residue substitution can shift potency profile.
β-defensins
β-defensins such as hBD-3 target a different pathogen spectrum, showing reported activity against certain Gram-negative ESKAPE strains where HNP-1 is inactive.
Misfolded analogs
Linear or scrambled-disulfide analogs lack chemotactic function; native folding is required for full immunomodulatory and chemotaxis research endpoints.

HNP-1 Procurement: Quantified Differentiation Guide


HNP-1 vs. HNP-3: Single Residue Activity Difference

In the foundational characterization study of human neutrophil defensins, HNP-1 and HNP-2 were demonstrated to be equivalently microbicidal, whereas HNP-3 was consistently less active than HNP-1 against most microbes tested [1]. This differential activity arises from a single N-terminal amino acid substitution (HNP-1: Ala; HNP-3: Asp), establishing that even minimal sequence variation within the α-defensin family produces measurable functional divergence.

HNP-1 vs. HNP-3 Activity
Head-to-head
HNP-1 reported equivalent to HNP-2; HNP-3 consistently less active against S. aureus, P. aeruginosa, E. coli, C. neoformans.
Supports HNP-1 selection for higher antimicrobial endpoint signals.
Qualitative ranking across multiple pathogens; review original strain-level data.
Antimicrobial peptides α-defensin Neutrophil immunology

HNP-1 vs. hBD-1 Antimicrobial Potency

In a 2020 comparative study of human defensins against clinical S. aureus (n=27) and E. coli (n=24) isolates, HNP-1 demonstrated superior anti-staphylococcal activity relative to hBD-1 [1]. Against S. aureus, the MIC of HNP-1 was 4 (2–8) mg/L compared to 8 (4–8) mg/L for hBD-1, representing a 2-fold lower median MIC for HNP-1. Against E. coli, HNP-1 exhibited an MIC of 12 (4–32) mg/L, whereas hBD-1 was not reported as active at comparable concentrations.

S. aureus MIC
Head-to-head
HNP-1 MIC 4 (2–8) mg/L vs. hBD-1 MIC 8 (4–8) mg/L (median values).
Reported 2-fold lower median MIC for HNP-1; supports anti-staphylococcal assay design.
Checkerboard assay; clinical isolates (n=27 S. aureus); absolute MIC values context-dependent.
Antibacterial MIC Defensin comparison

HNP-1 vs. hBD-3 Divergent Gram-Negative Activity

The first comparative study analyzing HNP-1 and hBD-3 activities against multidrug-resistant ESKAPE Gram-negatives revealed fundamentally divergent spectra [1]. HNP-1 showed undetectable activity (LC >32 mg/L for all strains tested), whereas hBD-3 demonstrated appreciable bactericidal activity with LC ranges of 2–16 mg/L for A. baumannii, 8–8 mg/L for E. cloacae, 8–>32 mg/L for K. pneumoniae, and 8–>32 mg/L for P. aeruginosa. This demonstrates that HNP-1 and hBD-3 target non-overlapping pathogen subsets, with hBD-3 active against certain Gram-negatives and HNP-1 lacking this activity entirely.

ESKAPE Gram-Negative Spectrum
Head-to-head
HNP-1 LC >32 mg/L (inactive) against all tested MDR Gram-negatives; hBD-3 active against A. baumannii (2–16 mg/L) and E. cloacae (8 mg/L).
Supports defensin selection based on pathogen spectrum: hBD-3 for Gram-negatives; HNP-1 not active here.
MDR clinical isolates; verify strain-specific susceptibility before substitution.
ESKAPE pathogens Gram-negative bacteria Antimicrobial resistance

NP-1 Fungicidal Activity and Fluconazole Synergy

Defensin NP-1 (rabbit homolog; functionally analogous to human HNP-1) exhibits potent fungicidal activity against Cryptococcus neoformans with quantifiable concentration-dependent killing [1]. NP-1 killing was concentration-dependent: 31% ± 9% survival at 25 μg/mL, 13% ± 4% at 50 μg/mL, 9% ± 5% at 75 μg/mL, and 5% ± 3% at 100 μg/mL. Notably, subinhibitory concentrations of NP-1 (0.25 × MIC) combined with fluconazole (0.25 × MIC) acted synergistically to inhibit C. neoformans growth, whereas NP-1 + amphotericin B combinations did not yield synergy.

C. neoformans Killing & Synergy
Head-to-head
NP-1 (25–100 µg/mL): survival 31% to 5%. Synergy with fluconazole (0.25×MIC each); no synergy with amphotericin B.
Supports NP-1/fluconazole combination antifungal screening; concentration-dependent response context.
Rabbit NP-1 functionally analogous to HNP-1; confirm with human HNP-1 if required.
Antifungal Cryptococcus neoformans Synergy Fluconazole

HNP-1 Disulfide Connectivity and Chemotactic Function

Synthetic HNP-1 analogs with scrambled or incomplete disulfide bond patterns were systematically compared to native HNP-1 (C1–C6, C2–C4, C3–C5 connectivity) [1]. While antibacterial activity was retained across all disulfide-constrained peptides regardless of connectivity pattern, linear peptides without any disulfide bridges were completely inactive. Critically, the native disulfide connectivity is required for chemotactic and other immunomodulatory functions, meaning peptides with non-native S–S linkages cannot substitute for native HNP-1 in assays requiring full biological activity.

Disulfide & Chemotaxis
Head-to-head
Native disulfide (C1–C6, C2–C4, C3–C5) required for chemotaxis; linear peptides show no antibacterial activity.
Requires correctly folded HNP-1 for immunomodulatory and chemotaxis research endpoints.
Antibacterial activity retained with scrambled disulfides, but chemotaxis lost.
Peptide folding Disulfide bonds Chemotaxis Structure-activity relationship

HNP-1 Broad-Spectrum Antiviral Activity

HNP-1 exhibits direct inactivation activity against a panel of enveloped viruses [1][2]. HNP-1 binds to HSV-1 in a temperature-dependent manner, impairing viral infectivity [1]. The antiviral spectrum includes HIV-1 (via interference with viral entry and downregulation of CD4/CXCR4), HSV-1, HSV-2, CMV, and influenza virus [2]. Unlike many antibacterial assays where β-defensins show comparable or superior activity, HNP-1's broad antiviral profile against multiple clinically relevant viruses is a distinguishing feature within the defensin family.

Antiviral Profile
Class-level
HNP-1 inactivates HIV-1, HSV-1/2, CMV, influenza virus in vitro; temperature-dependent binding to HSV-1 documented.
Supports antiviral host defense peptide screening; class-level evidence.
Limited quantitative defensin comparison data; source-specific review recommended.
Antiviral HSV-1 HIV-1 Viral inactivation

HNP-1 Evidence-Based Research Applications


Structure-Function Comparison: α- vs. β-Defensins

HNP-1 serves as the canonical α-defensin reference standard for studies comparing α-defensin and β-defensin structure-function relationships. With its fully characterized three-disulfide connectivity (C1–C6, C2–C4, C3–C5) and β-hairpin conformation in aqueous solution, HNP-1 provides a well-defined benchmark against which β-defensins (distinct disulfide pairing) and engineered defensin analogs can be quantitatively compared [1][2].

Neutrophil Innate Immunity and Host Defense Peptides

As the most abundant α-defensin in human neutrophil azurophilic granules and the most extensively characterized member of the HNP1-3 family, HNP-1 is the optimal choice for research focused on neutrophil-mediated innate immunity, intracellular pathogen killing mechanisms, and the role of host defense peptides in inflammation and immune modulation [1].

Gram-Positive Antibacterial and Antifungal Discovery

Based on direct comparative MIC data showing HNP-1's 2-fold potency advantage over hBD-1 against S. aureus (MIC 4 vs. 8 mg/L) and its demonstrated concentration-dependent fungicidal activity against C. neoformans (95% killing at 100 μg/mL), HNP-1 is the preferred defensin scaffold for antimicrobial development programs targeting Gram-positive bacteria and encapsulated fungal pathogens [1][2].

Antiviral Peptide Screening and Mechanism Studies

For research programs investigating host defense peptides as antiviral agents, HNP-1 provides a uniquely broad-spectrum positive control with documented direct inactivation activity against HIV-1, HSV-1, HSV-2, CMV, and influenza virus. Its temperature-dependent binding to HSV-1 and interference with HIV-1 entry via CD4/CXCR4 downregulation establish HNP-1 as a mechanistically informative reference compound for enveloped virus studies [1][2].

Application
Selection Property
Validation Focus
α/β-defensin structure-function studies
Canonical three-disulfide connectivity and β-hairpin conformation
Disulfide pairing verification and analog comparison
Neutrophil-mediated innate immunity studies
Most abundant HNP family member in azurophilic granules
Microbial killing and degranulation endpoints
Antimicrobial development against Gram-positive bacteria and fungi
Reported lower S. aureus MIC vs. hBD-1 and concentration-dependent fungicidal activity
S. aureus MIC endpoint review; C. neoformans killing curve
Enveloped virus host defense peptide studies
Documented inactivation of HIV-1, HSV-1/2, CMV, influenza virus
Viral entry interference and CD4/CXCR4 downregulation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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